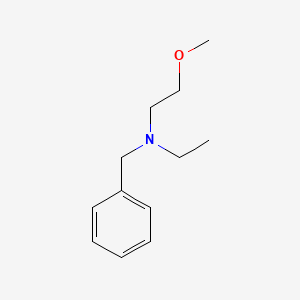
Benzyl(ethyl)(2-methoxyethyl)amine
Cat. No. B8638471
M. Wt: 193.28 g/mol
InChI Key: ZINRDSIWJCSTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08067595B2
Procedure details


The synthesis of BnEA was carried out in a manner similar to that of BnEO (process 2) using N-ethylbenzylamine (15 mL, 0.101 mol), bromoethyl methyl ether (0.101×1.2 mol), and ethanol (100 mL) as a solvent. BnEA (9.17 g, 47.46 mmol, yield 47%) was obtained as a yellow-orange clear liquid. [Purification was carried out by medium pressure silica gel column chromatography (n-hexane:ethyl acetate=3:2).]



Yield
47%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:2].[CH3:11][O:12][CH2:13][CH2:14]Br>C(O)C>[CH2:1]([N:3]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:14][CH2:13][O:12][CH3:11])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCBr
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The synthesis of BnEA
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
BnEA (9.17 g, 47.46 mmol, yield 47%) was obtained as a yellow-orange clear liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
[Purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)N(CCOC)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
